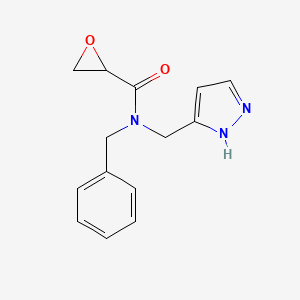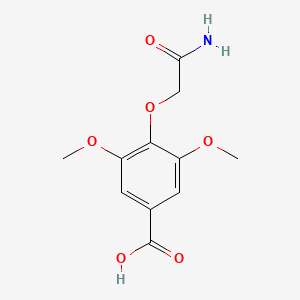
3-(2-Methoxyethoxy)azetidin-hydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidines, and by extension compounds like “3-(2-Methoxyethoxy)azetidine hydrochloride,” often involves strategies that target the construction of the four-membered azetidine ring with the desired functional groups. A common approach includes the cyclization of amino alcohols or the transformation of β-lactams. For instance, the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes produced alpha,alpha-dichloro-beta-hydroxy imines that upon treatment with mesyl chloride, were converted into the corresponding beta-(mesyloxy) imines. These were then reacted with potassium cyanide or sodium borohydride to furnish 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner (Aelterman, De Kimpe, & Declercq, 1998).
Molecular Structure Analysis
Azetidines like “3-(2-Methoxyethoxy)azetidine hydrochloride” exhibit interesting molecular structures due to the inherent ring strain of the four-membered azetidine ring. This strain impacts their chemical reactivity and the conformational preferences of the molecule. X-ray diffraction studies provide insights into the solid-state structure of such compounds, revealing how substituents on the azetidine ring influence its geometry and electronic properties.
Chemical Reactions and Properties
Azetidines are versatile intermediates in organic synthesis. Their reactions can include nucleophilic ring opening, electrophilic substitution, and ring expansion, leading to a wide variety of functionalized products. For example, the reactivity of 3,3-dichloroazetidines with bases yielded different products by ring contraction or hydrolysis of intermediate 2-azetines, showcasing the diverse reactivity of azetidine derivatives (Dejaegher, Mangelinckx, & De Kimpe, 2002).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Azetidine, darunter 3-(2-Methoxyethoxy)azetidin-hydrochlorid, sind wichtige viergliedrige Heterocyclen, die in der organischen Synthese verwendet werden . Die Reaktivität von Azetidinen wird durch eine erhebliche Ringspannung angetrieben, was sowohl zu einer einfachen Handhabung als auch zu einer einzigartigen Reaktivität führt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Medizinische Chemie
Das einzigartige viergliedrige Ringsystem von Azetidinen, das das eingebettete polare Stickstoffatom enthält, stellt ein bevorzugtes Motiv in der medizinischen Chemie dar und erscheint in bioaktiven Molekülen und Naturprodukten .
Arzneimittelforschung
Azetidine wurden als Motive in der Arzneimittelforschung verwendet . So haben beispielsweise azetidinhaltige Naturstoffe wie Azetidin-2-carbonsäure zu einem verstärkten Interesse an diesem einzigartigen viergliedrigen Heterocyclus geführt .
Polymersynthese
Azetidine haben Anwendungen in der Polymersynthese gefunden . Die einzigartige Reaktivität von Azetidinen kann genutzt werden, um neuartige Polymerstrukturen zu erzeugen.
Chirale Vorlagen
Azetidine wurden als chirale Vorlagen bei der Synthese anderer komplexer Moleküle verwendet . Die viergliedrige Ringstruktur kann den resultierenden Verbindungen einzigartige stereochemische Eigenschaften verleihen.
[2+2]-Cycloadditionsreaktionen
Eine der wichtigsten Entwicklungen in der Chemie der Azetidine ist die Erfindung neuer [2+2]-Cycloadditionsreaktionen zur Azetidinsynthese . Dies ermöglicht die effiziente Erzeugung von Azetidinringen in größeren Molekülen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-2-3-9-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBNIVPMQNPASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250371-77-8 | |
| Record name | 3-(2-methoxyethoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)
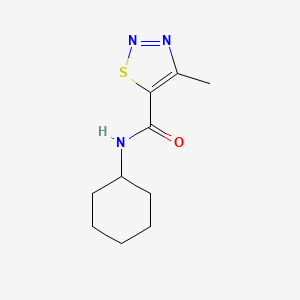



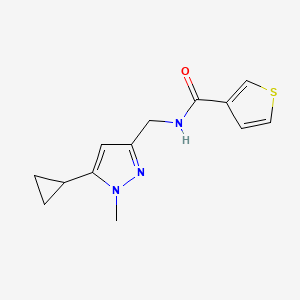
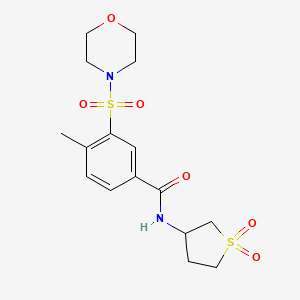
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
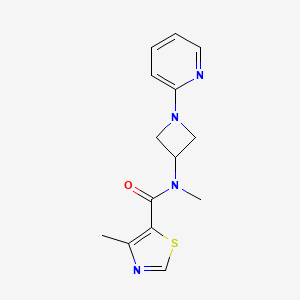
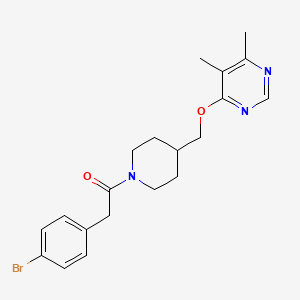
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)

